(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide
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Overview
Description
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, also known as BPEE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEE is a quaternary ammonium salt that has been synthesized using various methods, and has shown promise as a tool for studying biochemical and physiological processes.
Mechanism Of Action
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide acts as a potent antioxidant and free radical scavenger, which can protect cells from damage caused by oxidative stress. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, which can affect various physiological processes.
Biochemical And Physiological Effects
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative stress and damage caused by ionizing radiation. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to affect cellular signaling pathways, which can have implications for various physiological processes.
Advantages And Limitations For Lab Experiments
One advantage of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments is its potent antioxidant activity, which can protect cells from damage caused by oxidative stress. However, one limitation is that (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, including the development of more efficient synthesis methods, the study of its effects on various cellular signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to better understand the limitations and potential side effects of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments.
Synthesis Methods
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be synthesized using a variety of methods, including the reaction of 4-bromo-1,1'-biphenyl with diethanolamine, followed by quaternization with methyl iodide and subsequent reaction with diethoxyethyl chloride. Another method involves the reaction of 4,4'-dibromo-1,1'-biphenyl with diethanolamine and subsequent quaternization with methyl iodide and diethoxyethyl chloride.
Scientific Research Applications
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been used in various scientific research applications, including the study of the effects of ionizing radiation on biological systems. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to be a potent scavenger of free radicals, which are produced by ionizing radiation and can cause damage to DNA and other cellular components. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been used to study the effects of oxidative stress on cellular signaling pathways.
properties
CAS RN |
13717-24-3 |
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Product Name |
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide |
Molecular Formula |
C32H50Br2N2O6 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2,2-diethoxyethyl-[2-[4-[4-[2-[2,2-diethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H50N2O6.2BrH/c1-9-37-31(38-10-2)23-33(5,6)21-29(35)27-17-13-25(14-18-27)26-15-19-28(20-16-26)30(36)22-34(7,8)24-32(39-11-3)40-12-4;;/h13-20,31-32H,9-12,21-24H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
DSRFOQVMVALNDK-UHFFFAOYSA-L |
SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
Canonical SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
synonyms |
4,4-DMAE alpha,alpha-bis(dimethylammoniumacetaldehyde diethylacetal)-4,4-diacetylbiphenyl |
Origin of Product |
United States |
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